Ammonium bromide

Vue d'ensemble

Description

Ammonium bromide (NH₄Br) is the ammonium salt of hydrobromic acid, characterized by colorless or white crystalline granules that turn yellow upon oxidation due to bromide (Br⁻) conversion to bromine (Br₂) . Key properties include:

- Molecular Weight: 97.943 g/mol

- Density: 2.429 g/cm³

- Melting Point: 235°C

- Boiling Point: 452°C

- Solubility: Highly soluble in water .

Historically, NH₄Br was used as a sedative and anticonvulsant but fell out of favor due to narrow therapeutic windows and toxicity risks (e.g., bromism at serum levels >80 mg/100 mL) . Modern applications include photography (e.g., in thiocarbamide-based developers ), nonlinear optical materials (e.g., L-threoninium this compound crystals ), and chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium bromide can be synthesized through the direct reaction of ammonia (NH₃) with hydrogen bromide (HBr). The balanced chemical equation for this reaction is: [ \text{NH}_3 + \text{HBr} \rightarrow \text{NH}_4\text{Br} ]

Another method involves the reaction of ammonia with iron (II) bromide or iron (III) bromide. This reaction can be represented as: [ 2 \text{NH}_3 + \text{FeBr}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{NH}_4\text{Br} + \text{Fe(OH)}_2 ]

Industrial Production Methods: Industrial production of this compound typically follows the direct reaction method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation, where bromide ions (Br⁻) are oxidized to bromine (Br₂) upon exposure to air.

Thermal Decomposition: When heated, this compound decomposes into ammonia (NH₃) and hydrogen bromide (HBr). [ \text{NH}_4\text{Br} \rightarrow \text{NH}_3 + \text{HBr} ]

Common Reagents and Conditions:

Oxidizing Agents: Exposure to air or other oxidizing agents can lead to the oxidation of bromide ions.

Heat: Elevated temperatures facilitate the thermal decomposition of this compound.

Major Products Formed:

Oxidation: Bromine (Br₂)

Thermal Decomposition: Ammonia (NH₃) and hydrogen bromide (HBr)

Applications De Recherche Scientifique

Industrial Applications

Ammonium bromide is utilized in several industrial sectors, including photography, pharmaceuticals, water treatment, and as a flame retardant.

Photography

Historically, this compound was crucial in the production of photographic emulsions. It serves as a source of bromide ions, which are essential for forming light-sensitive silver bromide crystals used in film development. Although digital photography has diminished its role, it remains relevant in niche applications such as black-and-white film processing and specialized imaging techniques .

Pharmaceuticals

In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of various drugs, particularly those with sedative or anticonvulsant properties. Its bromide ion is integral to creating compounds that stabilize reactive ingredients in drug formulations, ensuring safety and efficacy .

Water Treatment

This compound is employed in water treatment processes to control microbial growth and maintain water quality. When combined with chlorine, it forms bromamines, effective disinfectants used in industrial cooling towers and swimming pools. This application is critical for preventing biofouling in water systems .

Flame Retardants

As a flame retardant, this compound releases bromine atoms when exposed to high temperatures, inhibiting free radicals involved in combustion. This property enhances the fire resistance of materials such as textiles and plastics, contributing to safety standards across various industries .

Scientific Research Applications

This compound is also significant in scientific research, particularly in studies involving crystallography and nuclear magnetic resonance.

Crystallography

The compound's crystalline structure can be analyzed using neutron diffraction techniques to determine its chemical composition and properties. Such studies contribute to understanding mixed solids' magnetic susceptibility and other physical properties .

Nuclear Magnetic Resonance Studies

Research utilizing nuclear magnetic resonance has explored the behavior of bromine nuclei in this compound solutions. These studies provide insights into electronic excitation energies and the interactions within chemical systems .

Case Studies and Regulatory Insights

Several case studies illustrate this compound's applications and regulatory considerations:

- Water Treatment Systems : this compound is registered for use in recirculating cooling water systems to control bacteria and algae growth effectively. The Environmental Protection Agency (EPA) has conducted risk assessments indicating low toxicity levels when used according to guidelines .

- Corrosion Inhibition : In oil and gas industries, this compound serves as a corrosion inhibitor by forming protective films over metal surfaces, thereby extending the lifespan of pipelines and machinery exposed to harsh conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photography | Used in photographic emulsions for film development | Enhances image quality |

| Pharmaceuticals | Intermediate for drug synthesis; stabilizes reactive ingredients | Ensures safety and efficacy |

| Water Treatment | Controls microbial growth; forms disinfectants with chlorine | Maintains water quality |

| Flame Retardants | Releases bromine atoms to inhibit combustion | Enhances fire resistance |

| Corrosion Inhibitors | Protects metal surfaces from oxidative damage | Extends lifespan of equipment |

| Scientific Research | Analyzed for crystallography and nuclear magnetic resonance studies | Provides insights into chemical properties |

Mécanisme D'action

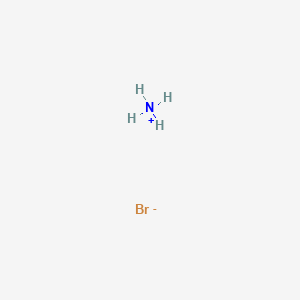

Ammonium bromide acts as a strong electrolyte when dissolved in water, dissociating into ammonium ions (NH₄⁺) and bromide ions (Br⁻). The ammonium ion can hydrolyze slightly in water, making the solution weakly acidic. The bromide ion can participate in various chemical reactions, including oxidation and substitution .

Comparaison Avec Des Composés Similaires

Quaternary Ammonium Compounds (QACs) as HERG Channel Inhibitors

Several QACs inhibit HERG potassium channels, critical for cardiac electrophysiology. Key comparisons:

Mechanistic Insight : QACs bind HERG’s PAS domain via a positively charged tertiary amine and hydrophobic residues (e.g., GLU37, LEU86), disrupting channel gating . NH₄Br lacks the hydrophobic substituents necessary for this interaction.

Phase-Transfer Catalysts

Mechanistic Insight : Larger QACs (e.g., TBAB) stabilize transition states in biphasic reactions, whereas NH₄Br’s compact structure limits catalytic versatility.

Activité Biologique

Ammonium bromide (NH₄Br) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including antimicrobial properties, toxicity profiles, and potential therapeutic applications, supported by case studies and research findings.

This compound is a salt formed from the reaction of ammonia and hydrobromic acid. It is soluble in water and exhibits properties typical of ammonium salts. The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins, leading to various physiological effects.

Antimicrobial Activity

Antibacterial Effects

Research indicates that this compound exhibits significant antibacterial activity against a range of microorganisms. In a study evaluating the antibacterial potential of various ammonium-based compounds, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Efficacy Against Pathogens

A comparative study on the effectiveness of different quaternary ammonium compounds revealed that this compound could effectively reduce bacterial counts in contaminated environments. For instance, at concentrations ranging from 125 to 500 ppm, it demonstrated significant inactivation of Escherichia coli and Salmonella species within minutes of exposure .

Toxicity Profile

The toxicity of this compound has been a subject of investigation, particularly in terms of its effects on human cells and animal models.

In Vitro Studies

In vitro studies using human fibroblast cell lines have shown that high concentrations of this compound can lead to reduced cell viability. The Alamar Blue assay indicated a dose-dependent decrease in cell proliferation, suggesting potential cytotoxic effects at elevated concentrations .

In Vivo Studies

Animal studies have been conducted to assess the acute toxicity of this compound. In one study, doses up to 2000 mg/kg did not result in significant adverse effects on behavior or organ health over a 14-day observation period. This suggests that while there may be cytotoxicity at the cellular level, systemic toxicity may be limited at lower doses .

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications beyond its antimicrobial properties.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In models of induced inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, suggesting its utility in managing inflammatory conditions .

Potential in Drug Formulations

The compound's solubility and biological activity make it a candidate for inclusion in pharmaceutical formulations aimed at enhancing drug delivery systems or as an active ingredient in topical antiseptics.

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity ammonium bromide in laboratory settings?

this compound can be synthesized via direct neutralization of hydrobromic acid (HBr) with ammonia (NH₃): Alternatively, reacting iron(II) bromide (FeBr₂) with aqueous ammonia yields NH₄Br and iron hydroxide: Purity is ensured by recrystallization from ethanol or acetone, and storage in airtight containers to prevent deliquescence or decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound crystals?

- X-ray diffraction (XRD): Determines crystallinity and phase purity (e.g., isometric crystal structure) .

- Thermal analysis: Measures melting point (235°C) and decomposition temperature (452°C) using differential scanning calorimetry (DSC) .

- Elemental analysis: Quantifies Br⁻ and NH₄⁺ ions via ion chromatography or titration.

- Solubility tests: Confirms solubility in polar solvents (water, methanol) as per specifications .

Q. What safety protocols should be followed when handling this compound in experimental procedures?

- Ventilation: Use fume hoods to avoid inhalation of dust or decomposition products (HBr, NH₃) .

- Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use OSHA-approved respirators in poorly ventilated areas .

- Storage: Keep in dry, cool environments away from strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the ionic environment influence the acid dissociation constant (pKa) of ammonium ions in this compound solutions?

The pKa of NH₄⁺ varies with ionic strength and counterion composition. For example, substituting Cl⁻ with Br⁻ in sodium salts alters ion activity coefficients, affecting NH₄⁺ dissociation: Potentiometric measurements using glass electrodes in controlled ionic media (e.g., NaClO₄/NaBr mixtures) reveal pKa shifts of \sim0.004–0.005 per log unit ion concentration change .

Q. What experimental approaches can elucidate the decomposition pathways of this compound under thermal stress?

- Thermogravimetric analysis (TGA): Tracks mass loss at 235–452°C, correlating with NH₃ and HBr evolution .

- Gas chromatography-mass spectrometry (GC-MS): Identifies gaseous decomposition products.

- In situ Raman spectroscopy: Monitors structural changes during heating, confirming NH₄Br → NH₃ + HBr decomposition .

Q. In photovoltaic research, how does this compound function as a surface modifier in perovskite solar cells?

NH₄Br forms self-assembled monolayers (SAMs) at perovskite/hole-transport interfaces, passivating surface defects and reducing charge recombination. This enhances open-circuit voltage (VOC) and power conversion efficiency (PCE) up to 12% in Sn-based perovskites .

Q. How to resolve contradictions in reported pH values of this compound solutions across different studies?

Discrepancies arise from NH₄⁺ hydrolysis (weak acid, pKa \sim9.25) and measurement conditions. Standardize protocols:

- Use freshly prepared solutions to avoid atmospheric CO₂ interference.

- Calibrate pH electrodes with buffers matching the ionic strength of the sample .

Q. What role does this compound play in the spectrophotometric determination of trace elements, and how can interference be minimized?

NH₄Br acts as a complexing agent in germanium analysis, forming Ge-Br complexes extractable into organic phases. To minimize interference:

- Mask competing ions (e.g., Fe³⁺) with EDTA.

- Adjust pH to 1.5–2.0 using HCl to optimize complex stability .

Propriétés

IUPAC Name |

azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N, NH4Br | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035681 | |

| Record name | Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999), Dry Powder, Other Solid, White odorless solid; Slightly hygroscopic; Yellows slowly in air; [Merck Index] Colorless granules; [MSDSonline] | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bromide ((NH4)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes 1007 °F (USCG, 1999), 396 °C (sublimation point), BP: 235 °C (in vacuum) | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 78.3 g/100 g water at 25 °C, Soluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °C, 145.6 g/100 cc at 100 °C; in alcohol, 10 g/100 cc at 78 °C, Freely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.429 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.429 at 25 °C | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 mm Hg at 198.3 °C | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White tetragonal crystals, White crystals or granules, Colorless crystals or yellowish white powder | |

CAS No. |

12124-97-9 | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12124-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012124979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium bromide ((NH4)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0JB3224WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Sublimes without melting (USCG, 1999), 542 °C (decomposes) | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.